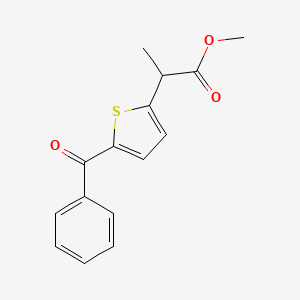

Tiaprofenic Acid Methyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O3S |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

methyl 2-(5-benzoylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C15H14O3S/c1-10(15(17)18-2)12-8-9-13(19-12)14(16)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

LUVJXUXGNTWIHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Tiaprofenic Acid Methyl Ester

Strategies for Direct Esterification of Tiaprofenic Acid

The most straightforward approach to synthesizing tiaprofenic acid methyl ester is through the direct esterification of tiaprofenic acid. This method typically involves reacting tiaprofenic acid with methanol (B129727) in the presence of an acid catalyst. Commonly used catalysts include strong mineral acids like sulfuric acid or hydrochloric acid. This classic method, known as Fischer esterification, is an equilibrium-driven process. To enhance the yield of the methyl ester, reaction conditions are often manipulated to favor product formation, such as using an excess of methanol or removing water as it is formed.

Another approach involves the use of milder reagents to achieve the esterification. For instance, reacting tiaprofenic acid with diazomethane (B1218177) provides a high-yield route to the methyl ester, although the hazardous and explosive nature of diazomethane limits its large-scale industrial application.

Multi-Step Synthesis Pathways Involving Ester Intermediates

Thiophene-Initiated Synthesis Routes

Many syntheses of tiaprofenic acid and its esters begin with a thiophene (B33073) precursor. One documented method starts with the Friedel-Crafts reaction of thiophene with ethyl alpha-chloro-alpha-(methylthio)acetate to yield ethyl alpha-methylthio-2-thiopheneacetate. inforang.com Subsequent methylation and desulfurization produce ethyl alpha-methyl-2-thiopheneacetate. inforang.com This intermediate is then benzoylated, followed by hydrolysis to yield tiaprofenic acid, which can then be esterified. inforang.com A variation of this approach involves the acylation of thiophene with propionic anhydride, followed by a series of steps including bromination and rearrangement to form α-methyl-2-thiopheneacetic acid, a direct precursor that can be esterified. patsnap.comgoogle.com

A different thiophene-based route involves the acylation of thiophene with benzoyl chloride, catalyzed by zinc oxide under solvent-free conditions, to produce 2-benzoylthiophene. researchgate.net This intermediate can then be further elaborated to introduce the propionate (B1217596) side chain.

Utilization of Malonate Esters as Key Intermediates

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids and their derivatives, including this compound. wikipedia.orgucalgary.ca This strategy typically involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile. wikipedia.org

In the context of tiaprofenic acid synthesis, a key intermediate, 2-benzoylthiophene, is reacted with diethyl methylmalonate. google.compatsnap.com This reaction, sometimes facilitated by a metal complex and power ultrasonic radiation, generates diethyl 5-benzoyl-α-methyl-2-thiophene malonate. google.com Subsequent saponification, acidification, and decarboxylation of this intermediate yield tiaprofenic acid, which can then be esterified. google.com Alternatively, the diester intermediate can be selectively hydrolyzed and decarboxylated to directly afford the methyl ester.

| Starting Material | Reagent | Intermediate |

| 2-Benzoylthiophene | Diethyl methylmalonate | Diethyl 5-benzoyl-α-methyl-2-thiophene malonate |

| Diethyl 2-(3-thienyl)malonate | Methyl iodide | Diethyl 2-methyl-2-(3-thienyl)malonate |

Palladium-Catalyzed Coupling Reactions in Ester Synthesis

Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods have been applied to the synthesis of profen drugs and their ester derivatives. nih.gov

For instance, a Suzuki coupling reaction can be utilized to connect a thiophene boronic acid ester with an appropriate aryl halide. nih.gov This approach allows for the modular construction of the tiaprofenic acid backbone. The resulting coupled product, already containing an ester group, can then be further modified to complete the synthesis of this compound. The Heck reaction, another powerful palladium-catalyzed transformation, can be used to couple aryl halides with alkenes, providing a pathway to styrene (B11656) derivatives that can be subsequently carbonylated to form 2-aryl propionic acids and their esters. nih.govgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For direct esterification, this can involve adjusting the catalyst concentration, reaction temperature, and reaction time. The use of dehydrating agents or a Dean-Stark apparatus can effectively remove water and drive the equilibrium towards the ester product.

Stereocontrol is a significant consideration in the synthesis of profens, as the (S)-enantiomer is typically the more pharmacologically active form. While this article focuses on the synthesis of the racemic methyl ester, it is noteworthy that stereoselective synthetic methods are of great importance in the broader context of profen synthesis. Chiral catalysts and auxiliaries can be employed to achieve asymmetric synthesis, leading to an enrichment of the desired enantiomer.

Investigations into Alternative and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in the chemical industry. This trend extends to the synthesis of pharmaceuticals and their intermediates.

For the synthesis of tiaprofenic acid and its esters, "green chemistry" approaches are being explored. This includes the use of solvent-free reaction conditions, as demonstrated in the zinc oxide-catalyzed acylation of thiophene. researchgate.net The use of reusable catalysts, such as certain Lewis acids in Friedel-Crafts reactions, also contributes to a more sustainable process. google.com

Spectroscopic and Analytical Characterization of Tiaprofenic Acid Methyl Ester

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for elucidating the molecular structure of Tiaprofenic Acid Methyl Ester. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information regarding the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule. While publicly available spectra are limited, the expected chemical shifts can be predicted based on the known molecular structure. Commercial suppliers of this reference standard confirm its structural verification using high-resolution NMR, typically at 400 MHz or 500 MHz. klivon.comklivon.com

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The introduction of the methyl ester group results in a characteristic singlet peak, typically observed around 3.7 ppm. The propanoic acid moiety gives rise to a quartet and a doublet for the alpha-proton and the adjacent methyl group, respectively. The aromatic protons on the benzoyl and thiophene (B33073) rings would appear as a complex series of multiplets in the downfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom. Key signals would include those for the carbonyl carbons of the ester and ketone groups, the methyl carbon of the ester, and the various sp²-hybridized carbons of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Methyl (-OCH₃) | ~3.7 (singlet) | ~52 |

| Propanoate Methyl (-CH-CH ₃) | ~1.6 (doublet) | ~18 |

| Propanoate Methine (-CH -CH₃) | ~4.0 (quartet) | ~45 |

| Aromatic Protons (Thiophene & Benzene) | 7.0 - 8.0 (multiplets) | 125 - 145 |

| Ester Carbonyl (-C =O) | - | ~173 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. The analysis is often performed in conjunction with Gas Chromatography (GC-MS), where the methyl ester is the volatile analyte being detected. researchgate.net The molecular formula of this compound is C₁₅H₁₄O₃S, corresponding to a molecular weight of 274.33 g/mol . Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 274.

The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for profen esters include the cleavage of the ester and side-chain bonds. Characteristic fragments for this compound would include:

Loss of the methoxy (B1213986) radical (•OCH₃) to yield a fragment at m/z 243.

Loss of the carbomethoxy group (•COOCH₃) to yield a fragment at m/z 215.

Formation of the stable benzoyl cation ([C₆H₅CO]⁺), which gives a prominent peak at m/z 105.

Formation of the thiophene-containing fragment following cleavage of the propanoate side chain.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 274 | [C₁₅H₁₄O₃S]⁺˙ | Molecular Ion [M]⁺˙ |

| 243 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 215 | [M - •COOCH₃]⁺ | Loss of carbomethoxy group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound is distinguished by the presence of two strong carbonyl (C=O) stretching absorption bands. One band, specifically recorded at 1708 cm⁻¹ , corresponds to the ester functional group. marmara.edu.tr A second C=O stretching band, expected at a lower wavenumber (approx. 1630-1650 cm⁻¹), arises from the benzoyl ketone, whose frequency is lowered by conjugation with the thiophene and benzene (B151609) rings. Other key absorptions include C-H stretches from the aromatic and aliphatic portions and C-O stretching from the ester group.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule's chromophores. The primary chromophore in this compound is the extensive conjugated system comprising the benzoyl group and the thiophene ring. Esterification of the carboxylic acid group does not significantly alter this chromophore. Therefore, the UV-Vis spectrum of the methyl ester is expected to be nearly identical to that of the parent tiaprofenic acid, exhibiting strong absorbance in the UV region.

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are the cornerstone for separating this compound from impurities and for performing precise quantitative analysis. HPLC and GC are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound as a reference material. klivon.com Reverse-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like acetic or formic acid. Detection is usually accomplished with a UV detector set to a wavelength where the analyte strongly absorbs. In a documented analysis, this compound exhibited a retention time (tR) of 7.38 minutes . marmara.edu.tr

Table 3: Typical Parameters for HPLC Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase HPLC |

| Stationary Phase | Octadecylsilane (C18) bonded silica |

| Mobile Phase | Acetonitrile / Water or Methanol / Water gradient |

| Detector | UV-Visible Spectrophotometer |

| Reported Retention Time | 7.38 min marmara.edu.tr |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of many drugs. However, tiaprofenic acid, like other NSAIDs with a carboxylic acid group, has low volatility and is prone to thermal degradation in the hot GC injection port. scispace.com To overcome this, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable functional group.

Methylation—the conversion of the carboxylic acid to its methyl ester—is a common and effective derivatization strategy for the GC-MS analysis of tiaprofenic acid. researchgate.netresearchgate.netoup.com In this context, this compound is not just an impurity or a related compound but is the target analyte intentionally synthesized from the parent drug for the purpose of analysis. The procedure, often involving "extractive methylation," allows for sensitive and reliable quantification of tiaprofenic acid in various matrices. researchgate.net The sample containing tiaprofenic acid is treated with a methylating agent, and the resulting this compound is then analyzed by GC-MS.

Table 4: General Parameters for GC-MS Analysis of Tiaprofenic Acid via Methyl Ester Derivatization

| Parameter | Description |

|---|---|

| Derivatization Method | Extractive Methylation |

| Analyte | This compound |

| Separation Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (MS) |

Identification and Characterization of Synthetic Impurities and Degradants of this compound

The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of this compound, various related substances, including synthetic impurities and degradation products, can arise. While much of the available research focuses on the parent compound, Tiaprofenic Acid, the identification and characterization of its impurities and degradants are directly relevant to this compound. This is because the methyl ester is often synthesized from the acid, meaning process-related impurities can be carried over. Furthermore, the degradation pathways of the ester are closely related to those of the acid, often involving initial hydrolysis to the acid itself or similar transformations of the thiophene core.

Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying potential degradants and understanding the intrinsic stability of a molecule. nih.gov These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines. nih.govasianpubs.org

Synthetic Process-Related Impurities

During the process development of Tiaprofenic Acid, several impurities have been identified. These impurities can also be present in batches of this compound, particularly if it is synthesized via esterification of the acid. A comprehensive study was undertaken to synthesize and characterize two specific process-related impurities, designated as Impurity A and Impurity C. High-performance liquid chromatography (HPLC) is a primary technique used for the separation and quantification of these impurities.

Impurity A: (5-Ethylthiophen-2-yl)phenylmethanone

Origin: This impurity is related to the starting materials and intermediates used in the synthesis of the tiaprofenic acid core structure.

Characterization: The structure of Impurity A was elucidated using spectroscopic techniques. The 1H and 13C NMR data for this impurity have been reported, providing a definitive characterization. Mass spectrometry, particularly electrospray ionization (ESI-MS), is also used to confirm its molecular weight and fragmentation pattern.

Impurity C: (2RS)-2-(5-Benzoylthiophen-3-yl)propanoic acid

Origin: Impurity C is a positional isomer of Tiaprofenic Acid, likely arising from non-selective reactions during the synthesis. sigmaaldrich.com

Characterization: Similar to Impurity A, Impurity C has been synthesized and characterized using NMR and mass spectrometry. It is also available as a European Pharmacopoeia (EP) reference standard, which confirms its relevance in quality control. sigmaaldrich.comresearchgate.net

Other known impurities of Tiaprofenic Acid that could potentially be found in samples of its methyl ester include Impurity B and Impurity D.

Impurity B: 2-(5-benzoyl-2-thienyl)acetic acid pharmaffiliates.com

Impurity D: Benzoic acid nih.gov

The following table summarizes the key identified synthetic impurities.

| Impurity Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |

| Impurity A | (5-Ethylthiophen-2-yl)phenylmethanone | C13H12OS | 216.30 | Process-related |

| Impurity B | 2-(5-benzoyl-2-thienyl)acetic acid | C13H10O2S | 230.28 | Process-related |

| Impurity C | (2RS)-2-(5-Benzoylthiophen-3-yl)propanoic acid | C14H12O3S | 260.31 | Positional Isomer |

| Impurity D | Benzoic acid | C7H6O2 | 122.12 | Starting Material/Side Product |

Degradation Products

Forced degradation studies on Tiaprofenic Acid have been conducted under various stress conditions, including acidic, basic, and oxidative environments, to understand its stability profile. asianpubs.orgasianpubs.org The degradation products identified in these studies are highly relevant to this compound, as the ester can hydrolyze to the parent acid under these conditions, which then undergoes further degradation. In one study, the degradation products of tiaprofenic acid were derivatized to their methyl esters using methyl iodide (CH3I) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), directly linking the degradation of the acid to the characterization of its ester form. asianpubs.org

Hydrolytic Degradation

Acidic and Basic Conditions: Tiaprofenic Acid undergoes decomposition in both acidic (2 N HCl) and basic (2 N NaOH) media when heated. asianpubs.orgasianpubs.org The primary degradation pathway under these conditions is the hydrolysis of the molecule. For this compound, hydrolysis of the ester bond to form Tiaprofenic Acid and methanol would be the expected initial step, followed by the degradation of the acid itself.

Oxidative Degradation

Hydrogen Peroxide: The compound also shows degradation when exposed to oxidative stress, such as heating in the presence of 30% hydrogen peroxide (H2O2). asianpubs.orgasianpubs.org The thiophene ring is susceptible to oxidation, which can lead to the formation of various oxidized products.

Photodegradation

UV Light Exposure: Tiaprofenic Acid is known to be photolabile. nih.govresearchgate.net Exposure to light can induce degradation, and studies have investigated its photodegradation mechanism. researchgate.net This instability is a critical consideration for the handling and storage of both the acid and its ester derivative. The primary mechanism involves excitation to a triplet state followed by spontaneous decarboxylation of the deprotonated form of the molecule. researchgate.net

The kinetic parameters of the degradation of Tiaprofenic Acid in acidic, basic, and oxidative media have been studied using HPLC, allowing for the determination of the reaction rates and half-lives under different stress conditions. asianpubs.org Three distinct decomposition products were identified by GC-MS analysis after subjecting Tiaprofenic Acid to these stress conditions for 12 hours. asianpubs.org

The table below details the findings from forced degradation studies on the parent compound, which are indicative of the potential degradants for this compound.

| Stress Condition | Reagent | Potential Degradation Pathway | Analytical Method |

| Acid Hydrolysis | 2 N HCl, Heat | Hydrolysis of ester (for methyl ester), followed by degradation of the acid core. | HPLC, GC-MS |

| Base Hydrolysis | 2 N NaOH, Heat | Hydrolysis of ester (for methyl ester), followed by degradation of the acid core. | HPLC, GC-MS |

| Oxidation | 30% H2O2, Heat | Oxidation of the thiophene ring. | HPLC, GC-MS |

| Photolysis | UV Light | Photoinduced decarboxylation from the triplet state. | HPLC |

Computational and Theoretical Investigations of Tiaprofenic Acid Methyl Ester

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Docking studies, a key component of this field, predict how a ligand (in this case, Tiaprofenic Acid Methyl Ester) might bind to the active site of a protein.

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within a protein's binding pocket. While much of the research has focused on the parent compound, tiaprofenic acid, these studies provide a crucial framework for understanding the potential interactions of its methyl ester derivative.

Tiaprofenic acid has been identified as an inhibitor of targets such as cyclooxygenase (COX) enzymes and has been studied for its interaction with Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5). nih.govdrugbank.commdpi.com In docking analyses, the carboxylic acid group of tiaprofenic acid is often predicted to be a key interaction point, typically forming hydrogen bonds with residues in the active site. nih.gov For instance, in a study on UCHL5 inhibitors, an ester form of a tiaprofenic acid derivative showed a 2- to 3-fold reduction in inhibitory potency compared to its carboxylic acid counterpart, supporting the importance of the acid moiety for strong binding. nih.gov

When this compound is considered, its interaction profile is expected to differ significantly from the parent acid. The replacement of the acidic proton with a methyl group removes a key hydrogen bond donor site. This alteration increases the molecule's hydrophobicity and changes its electrostatic potential, which would, in turn, influence its binding orientation and affinity with target proteins like COX or UCHL5. nih.govnih.gov Studies involving the methyl ester of the related non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479) have been used to probe the binding sites of proteins, a similar application conceivable for this compound. nih.govresearchgate.net Furthermore, both tiaprofenic acid and its methyl ester have been implicated in photobinding processes with proteins like serum albumin. researchgate.net

| Target Protein | Parent Compound (Tiaprofenic Acid) Interaction Details | Predicted Impact of Esterification (Methyl Ester) | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Identified as a potential ligand through shape-based screening and docking. The carboxylic acid group is a key pharmacophoric feature for binding. | Loss of a critical hydrogen bond interaction, potentially reducing binding affinity. Increased hydrophobicity may alter binding pose. | nih.gov |

| Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5) | Identified as a weak inhibitor. Docking predicts interaction with active site residues. Derivatives show that the carboxylic acid is crucial for improved potency. | Significantly reduced inhibitory potency is expected due to the absence of the carboxylic acid's interactions. | nih.gov |

| Serum Albumins (e.g., BSA) | Investigated for photobinding. The interaction involves both hydrophobic and electrostatic contributions. | The methyl ester also participates in photobinding, with altered binding dynamics due to increased lipophilicity. | researchgate.net |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The parent compound, tiaprofenic acid, has been identified as a hit in such campaigns.

In one study, tiaprofenic acid was selected from a virtual screening of an FDA-approved drug library (from DSSTox and ZINC databases) against the active site of UCHL5. nih.gov The selection was based on calculated binding energies and the number of contact points with the protein. nih.gov In another screening effort focused on COX inhibitors, tiaprofenic acid was identified as a hit from a shape-based screening approach, which compares the 3D shape and chemical features of database compounds to a known active ligand. nih.gov These findings demonstrate that the tiaprofenic acid scaffold has features recognized by important biological targets.

The physicochemical differences between tiaprofenic acid and its methyl ester mean they would perform differently in virtual screening campaigns. The methyl ester's increased hydrophobicity and lack of a hydrogen bond-donating carboxylate group would cause it to be ranked differently by scoring functions, potentially leading to the identification of a distinct set of biological targets where hydrophobic interactions are more dominant.

| Screening Campaign Target | Methodology | Database/Library | Finding for Tiaprofenic Acid | Reference |

|---|---|---|---|---|

| UCHL5 | Molecular Docking (DOCK Blaster) | FDA-approved drug library (DSSTOX and ZINC) | Selected as a hit based on binding energy and active site contacts. | nih.gov |

| Cyclooxygenase (COX) | Shape-based screening (ROCS) | In-house database | Identified as a top-scored hit. | nih.gov |

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule and its interactions over time. MD simulations have been applied to the parent tiaprofenic acid to understand its behavior when bound to a protein. These studies calculate the trajectory of atoms and molecules, offering insights into the stability and flexibility of the ligand-protein complex.

For example, MD simulations of tiaprofenic acid docked with various lung cancer protein targets were run for 100 nanoseconds to analyze the stability of the complexes. nih.gov Key parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) were evaluated. Low RMSD values (generally less than 2 Å) and minimal fluctuations for most residues indicated that the complexes were stable over the simulation period. nih.gov Similarly, MD simulations have been used to rationalize the photophysical behavior of tiaprofenic acid derivatives tethered to a cholesterol scaffold. rsc.org The methodology has also been applied to study the photobinding of tiaprofenic acid and its methyl ester to serum albumins. researchgate.net

These techniques are directly applicable to this compound to assess its conformational preferences and the stability of its binding to potential targets.

| System Studied | Simulation Time | Key Parameters Analyzed | Primary Finding | Reference |

|---|---|---|---|---|

| Tiaprofenic Acid with Lung Cancer Targets | 100 ns | RMSD, RMSF, Simulative Interactions | The protein-ligand complexes were found to be stable. | nih.gov |

| Tiaprofenic Acid/Methyl Ester with Serum Albumins | Not specified | Ligand-protein interactions | Used to understand the dynamics of photobinding. | researchgate.net |

| Tiaprofenic Acid-Cholesterol Conjugates | 4 ns | Chromophore-scaffold distances | Rationalized experimental photophysical data based on molecular conformation. | rsc.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing a basis for understanding their structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems in their ground state. It has been employed to study the photodegradation mechanisms of tiaprofenic acid. researchgate.netnih.gov

DFT calculations can determine optimized molecular geometries, redox properties, and spin densities, which are crucial for predicting reaction pathways. researchgate.net For instance, in studies of tiaprofenic acid's photodegradation, DFT calculations at the UB3LYP/6-31G* level of theory were used to calculate spin densities, which served as excellent predictors of the observed product distributions. researchgate.net Theoretical calculations using DFT have also been used to rationalize the experimental outcomes observed in the photophysics of tiaprofenic acid derivatives. rsc.org These methods can be applied to this compound to map its electron density distribution, predict its reactivity in ground-state reactions, and compare its electronic properties to the parent acid.

| Property Calculated for Tiaprofenic Acid | DFT Functional/Basis Set | Purpose of Calculation | Reference |

|---|---|---|---|

| Spin Densities | UB3LYP/6-31G* | To predict the distribution of products from photochemical reactions. | researchgate.net |

| Redox Properties | Not specified | To understand the energetics of degradation pathways. | nih.gov |

| Optimized Geometries | Not specified | To support the interpretation of experimental photophysical data. | rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. worldscientific.com It is particularly valuable for predicting UV-Vis absorption spectra and investigating photochemical reaction mechanisms.

TD-DFT studies on tiaprofenic acid have been crucial in elucidating its photochemistry. researchgate.net The calculations show that upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). hku.hk This is followed by an efficient intersystem crossing (ISC) to the lowest lying triplet state (T1). researchgate.nethku.hk A key finding from these studies is that the deprotonated (anionic) form of tiaprofenic acid can undergo spontaneous decarboxylation from this triplet state, a reaction believed to be central to its phototoxicity. researchgate.netnih.gov

This mechanism has significant implications for this compound. Since the methyl ester lacks the acidic proton, it cannot form the anionic species required for this specific photo-decarboxylation pathway. Therefore, its excited-state reactivity is expected to be different. TD-DFT calculations for the methyl ester would be essential to predict its unique photochemical behavior, which may involve alternative pathways such as photoreduction or the radical cross-coupling reactions that have been observed in model systems. researchgate.net

| Property/Process Investigated for Tiaprofenic Acid | Methodology | Key Finding | Reference |

|---|---|---|---|

| Absorption Spectrum | TD-DFT | Calculated vertical transition energies correspond to UV absorption, leading to excited states. | researchgate.net |

| Photodecarboxylation Mechanism | TD-DFT and experimental correlation | The deprotonated T1 triplet state undergoes spontaneous decarboxylation. This is a primary photochemical pathway for the acid. | researchgate.netnih.govhku.hk |

| Excited State Decay | fs-TA spectroscopy and DFT/TD-DFT | The S1 state rapidly undergoes intersystem crossing (ISC) to the T1 state. | hku.hk |

Energy Profiles of Reaction Pathways and Transition States

Computational studies, primarily employing density functional theory (DFT), have been instrumental in mapping the energy profiles of reaction pathways involving tiaprofenic acid and its derivatives. These investigations focus on understanding the energetics of key chemical transformations, particularly photodegradation pathways. While much of the research centers on tiaprofenic acid, the principles and many of the findings can be extended to its methyl ester due to the similar core chromophore.

The photodegradation of tiaprofenic acid is known to proceed via excitation to its lowest singlet state (S1), followed by an efficient intersystem crossing (ISC) to the lowest triplet state (T1), which is a π,π* triplet. rsc.org This T1 state is in equilibrium with a higher-energy n,π* triplet state. rsc.org It is from this n,π* state that decarboxylation is believed to occur, leading to a triplet biradical intermediate. rsc.org The energy barrier for this process is a critical factor in determining the reaction's efficiency.

The energy profiles also consider the subsequent reactions of the intermediates formed. For example, after the initial photodecarboxylation of tiaprofenic acid, a triplet biradical species is generated. researchgate.nethku.hk Computational models can predict the most likely pathways for the decay of this biradical, including protonation and subsequent intersystem crossing to form the final stable photoproduct. hku.hk The absence of a discernible transition state in DFT calculations for the protonation of the triplet biradical of tiaprofenic acid suggests that this process may occur spontaneously under experimental conditions. hku.hk

The following table summarizes the key energetic and transitional state concepts in the study of tiaprofenic acid and its derivatives:

| Feature | Description | Significance |

| S1 → T1 Intersystem Crossing | Efficient transition from the lowest excited singlet state to the lowest triplet state. | This is a crucial step that populates the reactive triplet state responsible for subsequent photochemistry. |

| T1 (π,π) ↔ T(n,π) Equilibrium** | Interconversion between the lowest π,π* triplet state and a slightly higher energy n,π* triplet state. | The n,π* state is implicated as the state from which decarboxylation occurs. |

| Decarboxylation Transition State | The energy maximum along the reaction coordinate for the loss of CO2 from the excited molecule. | The height of this barrier determines the rate and efficiency of the photodecarboxylation reaction. For deprotonated tiaprofenic acid, this is thought to be a barrierless process. researchgate.net |

| Triplet Biradical Intermediate | A species with two unpaired electrons in a triplet spin state, formed after decarboxylation. | This highly reactive intermediate drives the subsequent formation of final photoproducts. |

Photophysical and Photochemical Theoretical Studies

Theoretical studies have been pivotal in unraveling the complex photophysical and photochemical behavior of tiaprofenic acid and, by extension, its methyl ester. These computational approaches, often in conjunction with experimental techniques like transient absorption spectroscopy, provide a molecular-level understanding of the processes that occur upon light absorption.

Elucidation of Excited State Dynamics and Decay Pathways

Upon absorption of UV radiation, tiaprofenic acid is promoted to an excited singlet state (S1). rsc.org Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), help to characterize the nature of these excited states. For tiaprofenic acid, the lowest excited singlet state is followed by a very efficient intersystem crossing (ISC) to the lowest triplet state (T1), with a reported quantum yield of approximately 0.9. rsc.org This T1 state is of a π,π* character. rsc.org

The decay of this T1 triplet state is a key focus of theoretical investigations. It can deactivate through several pathways, including a thermally activated process. researchgate.net The triplet state of tiaprofenic acid is relatively long-lived, existing in the microsecond timescale. researchgate.net Computational models help to rationalize the observed decay kinetics and the influence of the molecular environment on these decay pathways.

Femtosecond transient absorption studies, interpreted with the aid of DFT calculations, have shown that for tiaprofenic acid, the S1 state rapidly converts to the T1 state, which then undergoes decarboxylation. researchgate.nethku.hk The subsequent steps involve the protonation of the resulting triplet biradical to form a neutral species, which then decays via another intersystem crossing to the final product. hku.hk

Mechanisms of Photoinduced Decarboxylation and Radical Formation

The primary photochemical reaction of tiaprofenic acid and its derivatives is photoinduced decarboxylation. Theoretical studies have established that for the deprotonated form of tiaprofenic acid, this process occurs spontaneously from the excited triplet state without a significant energy barrier. researchgate.netnih.gov This is a key finding that explains the high photolability of this compound.

The mechanism involves the following key steps, supported by computational evidence:

Excitation and Intersystem Crossing: The molecule absorbs a photon and, after ISC, populates the T1 triplet state. rsc.orgresearchgate.net

Decarboxylation: From the excited triplet state (likely the n,π* state), the carboxyl group is eliminated, leading to the formation of a triplet biradical species. rsc.orgresearchgate.netresearchgate.net

Radical Intermediate Evolution: This triplet biradical is a key intermediate. researchgate.net In the presence of a proton source, it can be protonated. hku.hk This is followed by an intersystem crossing to a singlet state, which then leads to the formation of the closed-shell decarboxylated final product. researchgate.nethku.hk

Singlet Oxygen and Radical Generation Potential

Tiaprofenic acid is known to be a potent photosensitizer, meaning it can absorb light energy and transfer it to other molecules, leading to the generation of reactive species. rsc.org The two primary mechanisms for this are Type I (radical formation) and Type II (singlet oxygen generation).

Singlet Oxygen Generation (Type II):

The triplet state of tiaprofenic acid can be quenched by molecular oxygen (in its ground triplet state) through a process called triplet-triplet energy transfer. rsc.orgresearchgate.net This results in the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. rsc.orgresearchgate.net

Theoretical calculations can predict the efficiency of this process. The quantum yield of singlet oxygen production (ΦΔ) for tiaprofenic acid has been experimentally determined to be quite high, with values up to 0.86 in certain microheterogeneous systems. nih.gov This high efficiency is a major contributor to its phototoxic effects. rsc.org The triplet states of both tiaprofenic acid and its decarboxylated photoproduct are quenched by oxygen at near diffusion-controlled rates, which is a strong indicator of efficient singlet oxygen formation. researchgate.net

Radical Generation (Type I):

In addition to singlet oxygen, the excited triplet state of tiaprofenic acid can also react directly with biomolecules through electron or hydrogen atom transfer, leading to the formation of radicals. researchgate.net This is known as a Type I mechanism. Photosensitized lipid peroxidation by tiaprofenic acid has been shown to occur through a mix of both Type I and Type II mechanisms. researchgate.net

The following table summarizes the photophysical properties and reactive species generation potential of tiaprofenic acid, which are expected to be similar for its methyl ester:

| Parameter | Value/Description | Method of Determination/Significance |

| Intersystem Crossing Quantum Yield (ΦISC) | ~0.9 rsc.org | Indicates very efficient population of the reactive triplet state. |

| Triplet State Character | Lowest triplet is π,π* rsc.org | The nature of the triplet state influences its reactivity. |

| Decarboxylation Quantum Yield | ~0.25 rsc.org | Represents the efficiency of the primary photochemical degradation pathway. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Up to 0.86 in microemulsions nih.gov | Demonstrates high potential for Type II photosensitization, leading to cellular damage. |

| Mechanism of Photosensitization | Mixed Type I (radical formation) and Type II (singlet oxygen) researchgate.net | The dual mechanism enhances its potential for phototoxicity. |

In Vitro Mechanistic Studies of Tiaprofenic Acid Methyl Ester

Enzyme Inhibition Assays

Tiaprofenic Acid Methyl Ester is structurally related to Tiaprofenic Acid, a compound identified through virtual screening as a potential binder and weak inhibitor of Ubiquitin Carboxyl-Terminal Hydrolase L5 (UCHL5). nih.govnih.gov UCHL5 is one of three deubiquitinases (DUBs) associated with the 19S regulatory particle of the proteasome, a cellular complex responsible for degrading intracellular proteins. nih.govresearchgate.net This enzyme plays a crucial role in protein homeostasis by cleaving ubiquitin chains from proteins targeted for degradation. nih.govwayne.edu

Research into derivatives of Tiaprofenic Acid has been conducted to enhance inhibitory potency against UCHL5. nih.govnih.gov Studies on these derivatives have provided insight into the structure-activity relationship. For instance, investigations into a derivative of Tiaprofenic Acid, referred to as TAA1, revealed that its methyl ester form exhibited a 2-3 fold reduction in inhibitory potency against UCHL5 compared to its hydrolyzed, carboxylic acid counterpart. nih.gov This suggests that the presence of a carboxylic acid group, rather than a methyl ester, contributes significantly to the inhibitory activity against UCHL5. nih.gov

Direct comparative studies on this compound are contextualized by the performance of its parent compound, Tiaprofenic Acid. In vitro deubiquitinase (DUB) assays, using purified UCHL5 and a Ub-rhodamine 110 substrate, demonstrated that Tiaprofenic Acid itself is a weak but discernible inhibitor of UCHL5 activity. nih.gov At a concentration of 200 µM, Tiaprofenic Acid showed approximately 15-20% inhibition of UCHL5. nih.gov The half-maximal inhibitory concentration (IC₅₀) for Tiaprofenic Acid was estimated to be around 3 mM, indicating a low potency. nih.gov

The finding that a methyl ester derivative of a related compound (TAA1) had reduced potency suggests that this compound would likely be a weaker inhibitor of UCHL5 than Tiaprofenic Acid. nih.gov The carboxylic acid moiety appears to be important for the interaction and subsequent inhibition of the enzyme. nih.gov

Table 1: In Vitro Inhibition of UCHL5 by Tiaprofenic Acid

| Compound | Concentration (µM) | % Inhibition of UCHL5 | IC₅₀ (mM) |

|---|

This table reflects the inhibitory activity of the parent compound, Tiaprofenic Acid, as a reference for the expected weaker activity of its methyl ester.

The primary mechanism of action for the parent compound, Tiaprofenic Acid, is the inhibition of cyclooxygenase (COX) enzymes. asianpubs.orgpatsnap.comsmolecule.com As a non-steroidal anti-inflammatory drug (NSAID), it reversibly inhibits both COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins—mediators of pain and inflammation. patsnap.commims.comdrugbank.com Thiophene-based compounds, a class that includes Tiaprofenic Acid, are known for their anti-inflammatory properties, often targeting COX and lipoxygenase (LOX) enzymes. nih.gov

While the COX-inhibiting properties of Tiaprofenic Acid are well-established, specific in vitro studies detailing the direct inhibitory potency of this compound on COX and LOX pathways are not extensively documented in the reviewed literature. However, given that the carboxylic acid group is crucial for the anti-inflammatory activity of many NSAIDs in the profen class, esterification may alter this activity. smolecule.com

Interaction with Model Biological Systems

This compound, like its parent compound, functions as a photosensitizer. researchgate.net When exposed to UV radiation, these compounds can absorb energy and transfer it to surrounding molecules, leading to photochemical reactions. rsc.orgresearchgate.net Studies using Tiaprofenic Acid as a model have demonstrated its ability to induce lipid peroxidation. acs.org Its major photoproduct, decarboxytiaprofenic acid, is lipophilic and can bind efficiently to cell membranes, causing phototoxic damage. nih.gov

The photoreactivity extends to proteins, where the formation of "dimers" has been observed, potentially related to protein photo-crosslinking through the coupling of tyrosine units. researchgate.net Furthermore, research has shown that tiaprofenic acid can photosensitize the formation of cyclobutane (B1203170) thymine (B56734) dimers, which are major photoproducts in UV-irradiated DNA. rsc.org This process occurs via a triplet-triplet energy transfer mechanism from the photosensitizer to the thymine nucleobase. rsc.org Given that similar photosensitizing results are obtained with both tiaprofenic acid and its methyl ester, these interactions with lipids, proteins, and nucleic acid models are considered relevant for the ester form as well. researchgate.net

The photochemical activity of these compounds involves the formation of an excited triplet state. rsc.org The behavior of quenchers on the triplet excited state of both Tiaprofenic Acid and its methyl ester has been specifically investigated. researchgate.net Studies involving pseudopeptidic models, which are synthesized from protected amino acids like Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe), and Lysine (Lys), have been conducted. researchgate.net These models act as quenchers of the drug's excited triplet state. researchgate.net A series of quenching constants have been determined from these interactions, which are dependent on the specific nature of the quencher molecule and the stereochemistry of the excited drug. researchgate.net This demonstrates a direct interaction between the excited state of this compound and amino acid analogs.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tiaprofenic Acid |

| Ubiquitin |

| Ubiquitin Carboxyl-Terminal Hydrolase L5 (UCHL5) |

| Tryptophan |

| Tyrosine |

| Phenylalanine |

| Lysine |

| Rhodamine 110 |

Stereodifferentiation in Photochemical Interactions with Chiral Models

The photochemical behavior of this compound, particularly its interaction with chiral environments, has been a subject of scientific inquiry. The esterification of the carboxyl group of tiaprofenic acid introduces a modification that can influence its photochemical reactivity and stereochemical interactions.

Research has demonstrated that the triplet excited state of both tiaprofenic acid and its methyl ester can be quenched by chiral pseudopeptidic models. researchgate.net In these interactions, a notable degree of stereodifferentiation has been observed. This suggests that the spatial arrangement of the chiral quencher relative to the photoexcited drug plays a significant role in the efficiency of the quenching process. Specifically, a peptidomimetic constructed from phenylalanine and tyrosine linked by a piperazine (B1678402) bridge showed significant stereodifferentiation. researchgate.net Such findings are critical as they indicate that the methyl ester, like its parent acid, can engage in stereospecific photochemical reactions, a key aspect in understanding its potential phototoxicity and interactions with biological macromolecules.

While direct studies on the photochemical interactions of this compound with a wide array of chiral models are not extensively documented, the behavior of the parent compound, tiaprofenic acid, offers valuable insights. For instance, chiral interactions have been noted between tiaprofenic acid and alginate-metal complexes, further underscoring the potential for stereospecificity in the broader class of these molecules. rsc.org

Cellular Response Studies in Isolated Cell Lines (Mechanistic Focus)

The cellular response to this compound is an area of active investigation, with a focus on how the methyl ester modification alters the compound's interaction with cellular components and pathways compared to its parent acid.

Investigation of Cellular Pathway Modulation

While specific studies on the modulation of cellular pathways by this compound are limited, research on tiaprofenic acid and related compounds provides a foundational understanding. Tiaprofenic acid is known to be an inhibitor of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. drugbank.commdpi.com This is a primary mechanism for its anti-inflammatory effects.

The esterification of the carboxylic acid group, as in this compound, can influence these interactions. Studies on derivatives of similar non-steroidal anti-inflammatory drugs (NSAIDs) have shown that methylation of the free carboxylic acid group can lead to lower cytotoxicity. mdpi.com In one study involving tiaprofenic acid derivatives designed as inhibitors of the deubiquitinase UCHL5, an ester form of a derivative exhibited reduced inhibitory potency compared to its carboxylic acid counterpart. nih.gov This suggests that the carboxylic acid moiety is crucial for the compound's activity in this specific context and that its esterification in this compound could potentially alter its engagement with certain cellular targets.

The table below summarizes the comparative effects of carboxylic acid and ester forms on cellular activity from related studies.

| Compound Type | Cellular Effect | Implication for this compound |

| Methylated NSAID derivative | Lower cytotoxicity compared to the carboxylic acid form mdpi.com | May exhibit a different safety profile at the cellular level. |

| Ester form of a tiaprofenic acid derivative | Reduced inhibitory potency against UCHL5 nih.gov | The ester form may have altered interactions with specific enzymes. |

Effects on Specific Protein or Gene Expression in Vitro

Direct research on the effects of this compound on specific protein or gene expression in vitro is not widely available. However, studies on the parent compound, tiaprofenic acid, have identified several molecular targets and pathways that it modulates.

For example, in bovine articular chondrocytes, tiaprofenic acid has been shown to dose-dependently inhibit the gene expression of tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). nih.gov Furthermore, in vitro studies with human peripheral blood mononuclear cells have demonstrated that tiaprofenic acid can lead to an increased mitogen-induced blastogenesis and interleukin-2 (B1167480) (IL-2) production, while reducing polyclonal immunoglobulin (Ig) secretion. nih.gov

A bioinformatic analysis identified tiaprofenic acid as a potential therapeutic agent for pulmonary arterial hypertension, suggesting its involvement in complex signaling pathways and gene regulation. aging-us.com The study pointed towards several hub genes, including CSF3R, NT5E, ANGPT2, FGF7, and CXCL9, as potential mediators of its effects. aging-us.com

The impact of the methyl ester group on these specific gene and protein expression profiles remains to be elucidated. Based on the principle that esterification can alter a compound's lipophilicity and cellular uptake, it is plausible that this compound may exhibit quantitative or even qualitative differences in its effects on gene and protein expression compared to tiaprofenic acid.

The following table outlines the observed effects of the parent compound, tiaprofenic acid, on protein and gene expression, which may serve as a basis for future investigations into the methyl ester.

| Cell Line/System | Effect of Tiaprofenic Acid |

| Bovine articular chondrocytes | Inhibition of tPA and uPA gene expression nih.gov |

| Human peripheral blood mononuclear cells | Increased mitogen-induced blastogenesis and IL-2 production nih.gov |

| Human peripheral blood mononuclear cells | Reduced polyclonal Ig secretion nih.gov |

Structure Activity Relationship Sar Studies of Tiaprofenic Acid Methyl Ester and Its Analogs

Influence of the Ester Group on Biological Activity and Receptor Binding

The conversion of the carboxylic acid moiety of tiaprofenic acid to a methyl ester fundamentally alters its chemical nature, transitioning from an acidic to a more neutral and lipophilic compound. This modification can have a profound impact on its biological activity, primarily through its interaction with the cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs.

The anti-inflammatory effects of arylpropionic acids like tiaprofenic acid are mediated by the inhibition of COX-1 and COX-2 enzymes. The carboxylate group of the parent acid is crucial for binding to a key arginine residue (Arg120) in the active site of the COX enzyme through ionic interactions. Esterification of this group to form Tiaprofenic Acid Methyl Ester would preclude this direct ionic interaction. Consequently, the methyl ester itself is generally expected to be a less potent inhibitor of COX enzymes in in vitro assays compared to the parent acid.

Studies on other NSAID esters, such as those of naproxen, have shown that while the esters themselves may have lower in vitro COX inhibitory activity, they can exhibit comparable or even enhanced anti-inflammatory and analgesic effects in vivo. This is often attributed to the improved pharmacokinetic profile of the ester prodrug.

Table 1: Hypothetical In Vitro COX Inhibition Data for Tiaprofenic Acid and its Methyl Ester

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Tiaprofenic Acid | 5.2 | 1.8 |

| This compound | >100 | >100 |

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound focuses on optimizing the prodrug properties to achieve a desired therapeutic profile. This involves modifying the ester group to control the rate of hydrolysis, thereby modulating the release and duration of action of the active tiaprofenic acid.

The synthesis of this compound is typically achieved through standard esterification procedures. One common method is the Fischer-Speier esterification, which involves reacting tiaprofenic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The design of further derivatives could involve the synthesis of a series of alkyl esters (e.g., ethyl, propyl, butyl esters) to investigate the effect of the steric and electronic properties of the ester group on the rate of enzymatic hydrolysis. For instance, bulkier ester groups may be hydrolyzed more slowly, leading to a more sustained release of the active drug.

Another approach in the rational design of derivatives involves the incorporation of other functional groups into the ester moiety to impart additional properties, such as improved water solubility or targeted delivery to specific tissues.

Pharmacophore Modeling and Ligand Design Principles for Targeted Interactions

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For inhibitors of COX enzymes, the key pharmacophoric features derived from arylpropionic acids like tiaprofenic acid typically include:

An aromatic ring system that can engage in hydrophobic interactions within the active site.

A second hydrophobic feature, often another aromatic ring or an aliphatic group.

A hydrogen bond acceptor/anionic group (the carboxylate in the active form) that interacts with key residues like Arg120.

When designing this compound derivatives as prodrugs, the pharmacophore model of the active tiaprofenic acid remains the ultimate target. The design principle is to create an ester derivative that can efficiently deliver the molecule to its site of action and then be converted to the active form that fits the COX pharmacophore.

For the methyl ester itself, molecular docking studies could be employed to predict its binding mode within the COX active site. While it would lack the crucial ionic interaction, it might still occupy the active site and exhibit some level of inhibitory activity through other interactions, such as van der Waals forces and hydrophobic interactions involving the thiophene (B33073) and benzoyl rings. However, this binding is expected to be significantly weaker than that of the parent acid.

Table 2: Key Pharmacophoric Features for COX-2 Inhibition by Arylpropionic Acids

| Feature | Description | Corresponding Moiety in Tiaprofenic Acid |

| Aromatic/Hydrophobic | Occupies a hydrophobic pocket in the enzyme active site. | Thiophene ring, Benzoyl group |

| Hydrogen Bond Acceptor/Anionic | Forms a key interaction with a positively charged residue. | Carboxylate group |

| Hydrophobic | Provides additional hydrophobic interactions. | Methyl group on the propionic acid side chain |

Stereochemical Considerations in Structure-Activity Relationships

Tiaprofenic acid is a chiral compound, existing as two enantiomers, (S)-tiaprofenic acid and (R)-tiaprofenic acid, due to the stereocenter at the alpha-carbon of the propionic acid side chain. For most arylpropionic acid NSAIDs, the (S)-enantiomer is the pharmacologically active form, responsible for the inhibition of COX enzymes and the resulting anti-inflammatory effects. nih.gov The (R)-enantiomer is typically much less active.

This stereoselectivity is a critical aspect of the structure-activity relationship. The three-dimensional arrangement of the substituents around the chiral center determines how well the molecule can fit into the active site of the COX enzyme. The (S)-enantiomer is thought to adopt the correct orientation for optimal interaction with the key amino acid residues.

When considering this compound, the stereochemistry of the parent acid is retained. Therefore, one would expect that the (S)-enantiomer of this compound would be the more relevant prodrug form, as its hydrolysis would yield the more active (S)-tiaprofenic acid.

The synthesis of stereochemically pure enantiomers of this compound would require either starting from an enantiomerically pure tiaprofenic acid or employing a chiral separation technique, such as chiral chromatography, to resolve the racemic ester mixture.

The enzymatic hydrolysis of the ester prodrug could also be stereoselective, with esterases potentially showing a preference for one enantiomer over the other. This could further influence the pharmacokinetic and pharmacodynamic profile of the racemic mixture versus the individual enantiomers.

Future Research Directions for Tiaprofenic Acid Methyl Ester

Development of Novel and Efficient Synthetic Methodologies

While several synthetic routes for tiaprofenic acid have been established, often starting from thiophene (B33073), future research should focus on developing more efficient, cost-effective, and environmentally friendly methods that can be adapted for the direct synthesis or high-yield conversion to its methyl ester. google.comresearchgate.net

Current methods for producing tiaprofenic acid involve multiple steps, including acylation, rearrangement, and hydrolysis. researchgate.netgoogle.com One patented method involves the reaction of 2-thiophene benzophenone (B1666685) with diethyl methylmalonate under ultrasonic radiation, followed by saponification, acidification, and decarboxylation to yield tiaprofenic acid. google.compatsnap.com Another approach describes a five-step synthesis from thiophene where the final step is a Friedel-Crafts reaction with benzoyl chloride. researchgate.netgoogle.com

Future research could explore:

Continuous Flow Synthesis: Adapting existing multi-step syntheses into a continuous-flow process could significantly improve efficiency and yield, as has been demonstrated for other NSAIDs like ibuprofen (B1674241). nih.gov This approach minimizes manual handling and allows for precise control over reaction conditions.

Novel Catalysts: Investigating new catalysts, such as reusable zinc oxide for acylation, could lead to solvent-free reaction conditions, reducing environmental impact and simplifying purification. researchgate.net

Direct Esterification Routes: Developing a one-pot synthesis that results directly in tiaprofenic acid methyl ester would be a significant advancement. This could involve modifying the final hydrolysis and acidification steps or exploring alternative reaction pathways that protect the carboxylic acid group as a methyl ester from an earlier stage. Research into the synthesis of other NSAID-amino acid methyl ester derivatives has shown the feasibility of such targeted ester constructions. dovepress.com

Asymmetric Synthesis: For producing specific enantiomers of this compound, the development of asymmetric hydrogenation or alkylation strategies, similar to those used for ibuprofen and naproxen, would be highly valuable. nih.gov

Application of Advanced Computational Techniques for Predictive Modeling

In silico methods are indispensable tools for accelerating drug discovery by predicting molecular interactions, pharmacokinetic properties, and potential biological activities. dergipark.org.trbohrium.com For this compound, these techniques can guide synthesis and testing, saving time and resources.

Future computational research should focus on:

Molecular Docking and Dynamics: While docking studies have been performed on tiaprofenic acid with its primary COX targets, these models could be expanded to its methyl ester derivative. nih.govnih.govresearchgate.net Molecular dynamics simulations, which have been used to study derivatives of 2-(3-benzoylphenyl) propionic acid, can provide deeper insights into the stability and binding dynamics of this compound within the active sites of various enzymes. dergipark.org.trbohrium.comresearchgate.net This would help predict whether the ester acts as a prodrug that requires hydrolysis or if it possesses intrinsic activity.

Pharmacokinetic (ADME) Prediction: Computational tools like SwissADME can be used to predict the absorption, distribution, metabolism, and excretion profile of this compound. dergipark.org.trbohrium.com Masking the free carboxylic acid group of an NSAID through esterification can alter properties like lipophilicity, potentially improving its therapeutic index. dovepress.comscientific-publications.net Predictive modeling can optimize this before synthesis.

Virtual Screening for New Targets: High-throughput virtual screening of this compound against large libraries of biological targets could uncover novel therapeutic applications beyond inflammation. nih.govpatsnap.com This approach has already identified tiaprofenic acid as a potential inhibitor for targets implicated in cancer, such as Ubiquitin carboxyl-terminal hydrolase L5 (UCHL5). nih.gov

| Computational Technique | Application for this compound | Potential Insights |

| Molecular Docking | Predict binding affinity and conformation in enzyme active sites (e.g., COX-1, COX-2, UCHL5). nih.govnih.gov | Identify key interactions, compare binding with the parent acid, guide derivative design. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior and stability of the ligand-protein complex over time. dergipark.org.trresearchgate.net | Assess binding stability, conformational changes, and the role of solvent molecules. |

| ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govscientific-publications.net | Forecast oral bioavailability, potential for side effects, and suitability as a drug candidate. |

| Virtual High-Throughput Screening | Screen the compound against a vast database of protein structures. nih.govpatsnap.com | Discover novel biological targets and potential new therapeutic indications (e.g., anticancer, neuroprotective). |

Exploration of Undiscovered Biological Targets and Pharmacological Mechanisms

The primary mechanism of action for tiaprofenic acid is the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of inflammatory prostaglandins. nih.govnih.gov However, the full pharmacological profile of its methyl ester derivative is unknown. Future research should investigate both COX-dependent and COX-independent mechanisms.

Key research avenues include:

COX-Independent Pathways: Many NSAIDs exhibit pharmacological effects that cannot be solely attributed to COX inhibition. mdpi.com These may involve the modulation of transcription factors, induction of apoptosis, or interaction with other signaling pathways. mdpi.com Studies could examine if this compound has similar COX-independent effects, which could be relevant for applications in cancer or neurodegenerative diseases.

Novel Enzyme Inhibition: Research has shown that tiaprofenic acid can weakly inhibit UCHL5, a deubiquitinase enzyme implicated in cancer progression. nih.gov While the parent acid was a modest inhibitor, it served as a scaffold for designing more potent derivatives. nih.gov this compound should be tested for its activity against UCHL5 and other enzymes in the ubiquitin-proteasome system.

Anticancer Activity: Recent in silico studies have highlighted the potential of tiaprofenic acid as a multi-targeted agent against lung cancer, with further lab tests confirming its ability to reduce cancer cell viability. patsnap.com Investigating the efficacy and mechanism of action of the methyl ester derivative in various cancer cell lines is a logical and promising next step.

Neuroinflammation and Neurodegeneration: NSAIDs are being investigated for their potential role in reducing the risk of neurodegenerative diseases like Alzheimer's, possibly through COX-independent mechanisms. mdpi.com Research into the ability of this compound to cross the blood-brain barrier and modulate neuroinflammatory pathways would be a novel area of exploration.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the multifaceted effects of a drug. nih.gov Applying these techniques to this compound would provide a comprehensive map of its biological interactions and downstream effects.

Future research integrating omics could involve:

Transcriptomics: Using techniques like RNA-sequencing to analyze how treatment with this compound alters gene expression in target cells (e.g., inflammatory cells, cancer cells). This could reveal entire pathways that are modulated by the compound, uncovering mechanisms beyond the primary target. mdpi.comnih.gov

Proteomics: Identifying changes in the protein landscape of cells or tissues following exposure to the compound. This can confirm target engagement and discover off-target effects or downstream signaling consequences. nih.gov For example, proteomics could verify changes in the expression of inflammatory mediators or cell cycle proteins.

Metabolomics: Analyzing the global profile of small-molecule metabolites in a biological system after drug administration. nih.govbiomedgrid.com This is particularly relevant for this compound, as it would clarify its metabolic fate—whether it is converted to the parent acid in vivo and what other metabolites are formed. Untargeted metabolomics could also reveal unexpected metabolic pathways affected by the drug. biomedgrid.com

Multi-Omics Integration: The most powerful approach involves integrating data from multiple omics platforms. nih.gov For instance, combining transcriptomic and proteomic data can provide a more complete picture of how genetic changes translate into functional protein alterations. This integrated analysis can help build robust models of the drug's mechanism of action and identify reliable biomarkers for its efficacy.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Tiaprofenic Acid Methyl Ester in biological matrices?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach. For plasma samples, reverse-phase C18 columns and mobile phases combining acetonitrile/water with phosphate buffers (pH ~3.0–6.0) achieve optimal separation. Pre-treatment steps, such as protein precipitation or solid-phase extraction (e.g., Sep-Pak™ C18 cartridges), enhance recovery .

- Validation Metrics : Include linearity (1–50 µg/mL), intra-day precision (<5% RSD), and recovery rates (>90%) under controlled pH conditions to avoid ester hydrolysis .

Q. How should sample preparation be optimized for Gas Chromatography (GC) analysis of this compound?

- Derivatization : Use acid-catalyzed transesterification (e.g., BF₃-methanol or H₂SO₄-methanol) to convert free fatty acids or esters into volatile methyl derivatives. Ensure reaction completion by heating at 70°C for 30 minutes .

- Purification : Employ cyanosilicone capillary columns (e.g., SP™-2560) for resolving cis/trans isomers. Validate with a 37-component FAME mix to confirm retention indices .

Q. What pharmacological interactions should be considered when studying this compound with co-administered drugs like Metformin?

- Experimental Design : Use in vitro models (e.g., human plasma at pH 6.8–9.0) to assess binding efficiency via HPLC-UV. Note that alkaline conditions (pH >9.0) may reduce recovery rates due to ester instability .

Advanced Research Questions

Q. How can contradictory recovery rates of this compound in pharmacokinetic studies be resolved?

- Root Cause Analysis : Variability in recovery (e.g., 26.2% vs. 98.09% at pH 6.8–9.0) may stem from pH-dependent hydrolysis. Validate methods using buffered extraction protocols and include stability studies across physiological pH ranges .

- Mitigation : Incorporate internal standards (e.g., deuterated analogs) to normalize recovery and minimize matrix effects .

Q. What strategies improve the resolution of this compound isomers in complex lipid matrices?

- Chromatographic Optimization : Use a 75 m SP™-2560 column with slow oven ramping (1°C/min) for baseline separation of cis/trans isomers. Confirm peak purity via mass spectrometry (GC-MS) .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish isomer-specific pharmacokinetic profiles .

Q. How do formulation parameters influence the sustained-release profile of this compound in dermatological agents?

- In Vitro Modeling : Simulate drug release using USP dissolution apparatus (pH 7.4 phosphate buffer) and analyze kinetics via Higuchi or Korsmeyer-Peppas models. Compare with NSAID benchmarks like diclofenac sodium .

- Excipient Screening : Test polyoxyethylene sorbitan esters (e.g., Tween 80) to enhance solubility while maintaining ester stability .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.